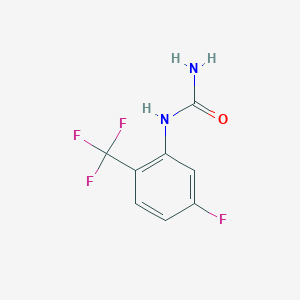![molecular formula C12H15N3O2S B12865204 5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B12865204.png)
5-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a thiol group, which is a sulfur-containing functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 2-methoxy-4-methylphenol with formaldehyde to form the corresponding phenoxymethyl derivative, which is then reacted with 4-methyl-1,2,4-triazole-3-thiol under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy and phenoxymethyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Various substituted triazoles depending on the reagents used.
Scientific Research Applications
5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets, including enzymes and receptors. The triazole ring can bind to the active sites of enzymes, inhibiting their activity. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. These interactions can disrupt key biological pathways, resulting in antimicrobial, antifungal, or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(2-Methoxyphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(4-Methoxyphenyl)-4-p-tolyl-4H-1,2,4-triazole-3-thiol
- 4-Ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
Uniqueness
5-(2-Methoxy-4-methyl-phenoxymethyl)-4-methyl-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both methoxy and phenoxymethyl groups, which can enhance its biological activity and selectivity. The combination of these functional groups with the triazole ring and thiol group provides a versatile scaffold for the development of new therapeutic agents .
Properties
Molecular Formula |
C12H15N3O2S |
|---|---|
Molecular Weight |
265.33 g/mol |
IUPAC Name |
3-[(2-methoxy-4-methylphenoxy)methyl]-4-methyl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C12H15N3O2S/c1-8-4-5-9(10(6-8)16-3)17-7-11-13-14-12(18)15(11)2/h4-6H,7H2,1-3H3,(H,14,18) |
InChI Key |
NHKHQIGSTRPBQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




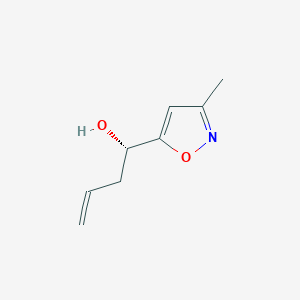
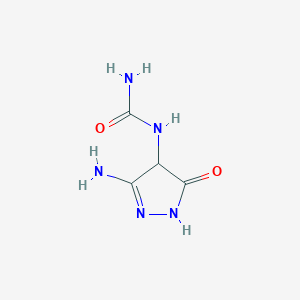
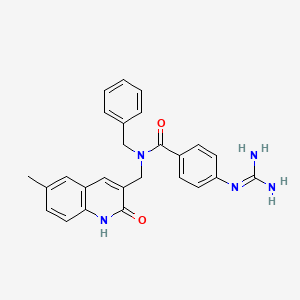

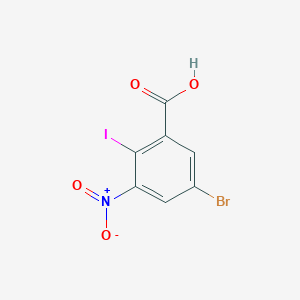
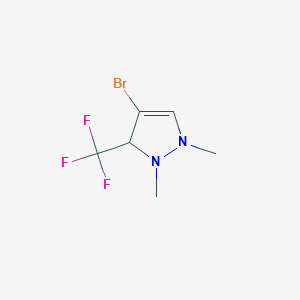
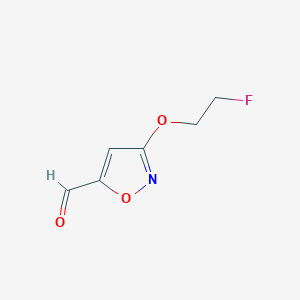
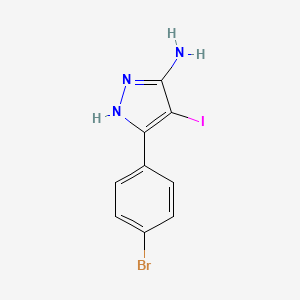
![1-(6-(Hydroxymethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12865193.png)
![2-(Bromomethyl)-5-(difluoromethyl)benzo[d]oxazole](/img/structure/B12865203.png)
![2-(2-Acetylbenzo[d]oxazol-5-yl)acetic acid](/img/structure/B12865207.png)
